Vanillin

Food safety Antimicrobial preservative Cronobacter control

Vanillin offers a 2.5× higher TTB limit (40 vs. 16 ppm) compared to ethyl vanillin, enabling 'natural flavor' labeling with fuller vanilla intensity. Its MIC of 3 mg/mL against C. sakazakii provides a 15.7× thermal D-value reduction—stronger than vanillic acid, milder than ethyl vanillin. As the sole vanilla compound with a USP/NF monograph, it serves as a compendial excipient in pharmaceutical cocrystals. Lignin-derived vanillin cuts CO₂ emissions by 90%. Choose vanillin for compliance, efficacy, and sustainability.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 121-33-5
Cat. No. B372448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillin
CAS121-33-5
Synonyms4-hydroxy-3-methoxybenzaldehyde
5-bromovanillin
5-chlorovanillin
vanillaldehyde
vanillin
vanillin, sodium salt
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)O
InChIInChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3
InChIKeyMWOOGOJBHIARFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceVanillin appears as white or very slightly yellow needles.,DryPowder; Liquid; PelletsLargeCrystals,Solid,WHITE-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
SolubilitySlightly soluble (NTP, 1992)
In water, 1.102X10+4 mg/L at 25 °C
In water >2%;  in ethanol is 1:2 vanillin:ethanol. Freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides;  solutions in glycerin and hot water.
Soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether.
Very soluble in ethanol, diethyl ether, acetone;  soluble in benzene, ligroin
11 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 1.0
slightly soluble in water;  soluble in organic solvents, oils
freely soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Vanillin (CAS 121-33-5) Procurement: Essential Baseline Data for Scientific and Industrial Sourcing Decisions


Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde with molecular formula C₈H₈O₃ and molecular weight 152.15 g/mol . It is the primary flavor constituent of vanilla beans, though industrial production is now predominantly synthetic via guaiacol or lignin-based routes [1]. Vanillin appears as white to pale yellow crystalline powder, with a melting point of 81–83 °C and water solubility of approximately 10 g/L at 25 °C . It is globally recognized as GRAS (FEMA 3107) and compliant with FDA 21 CFR 182.60 [2]. In 2024, global vanillin production reached approximately 32,000 metric tons, with an average market price of around US$20 per kg [3].

Why Vanillin (CAS 121-33-5) Cannot Be Simply Substituted: Key Structural and Functional Distinctions from Analogs


Vanillin's methoxy (–O–CH₃) substitution at the 3-position confers a distinct flavor profile and physicochemical signature that is not interchangeable with its closest analogs. Ethyl vanillin, which replaces the methoxy group with an ethoxy (–O–CH₂CH₃) group, exhibits 3- to 4-fold higher flavor intensity [1] and a lower minimum inhibitory concentration (MIC) against Cronobacter spp. (2 mg/mL vs. 3 mg/mL for vanillin) [2]. Vanillic acid, the oxidized carboxyl derivative, shows negligible antimicrobial activity at neutral pH (MIC >8 mg/mL) [3]. Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a positional isomer, possesses a detectably different odor character . These functional divergences mean that generic class substitution—treating all vanilla-flavor compounds as equivalent—will compromise formulation performance, antimicrobial efficacy, and sensory consistency. The following evidence dimensions quantify precisely where vanillin is differentiated and why procurement must be compound-specific.

Vanillin (CAS 121-33-5) Quantitative Differentiation Evidence: Head-to-Head Performance Against Analogs and Alternatives


Antimicrobial Efficacy: Vanillin vs. Ethyl Vanillin vs. Vanillic Acid Against Cronobacter Species

In a direct head-to-head comparison against seven Cronobacter strains, vanillin demonstrated an MIC of 3 mg/mL, positioned intermediate between the more potent ethyl vanillin (2 mg/mL) and the substantially weaker vanillic acid (>8 mg/mL) [1]. Vanillin also reduced the thermal D-value (time to achieve 1-log reduction at 58 °C, pH 5.0) from the untreated baseline of 14.56 ± 0.60 min to 0.93 ± 0.01 min, representing a 15.7-fold enhancement in thermal inactivation efficiency [2].

Food safety Antimicrobial preservative Cronobacter control

Flavor Profile and Intensity Differentiation: Vanillin vs. Ethyl Vanillin Sensory Quantification

Vanillin exhibits a flavor detection threshold of 0.2–0.6 ppm in natural sources, while its processed food application range spans 60–500 ppm [1]. In contrast, ethyl vanillin demonstrates a flavor threshold of approximately 5–10 ppm and is quantified as 3- to 4-fold more intense than vanillin on a weight-equivalent basis [2]. Under U.S. TTB regulations, alcoholic beverages containing vanillin above 40 ppm (or combined vanillin plus ethyl vanillin exceeding 40 ppm when calculated as vanillin equivalents) must be labeled as 'imitation' [3].

Flavor science Sensory threshold Food formulation

Antioxidant Baseline Activity: Vanillin as a Scaffold for Derivative Optimization

Vanillin itself exhibits weak intrinsic antioxidant activity, with a DPPH IC50 >250 μM and FRAP value of 0.07 ± 0.002 Trolox equivalents (TE) [1]. This low baseline activity is precisely what makes vanillin a valuable synthetic scaffold: structurally optimized vanillin derivatives achieve DPPH IC50 values as low as 16.67 μM, representing a >15-fold improvement in potency [2]. One lead derivative (compound 2a) showed a 25-fold increase in FRAP activity compared to the parent vanillin molecule [3].

Antioxidant activity DPPH assay FRAP assay

Pharmaceutical Cocrystal Engineering: Vanillin as a GRAS Coformer for API Solubility and Stability Enhancement

Vanillin functions as a pharmaceutically acceptable coformer in multicomponent crystalline systems, offering a GRAS designation that ethyl vanillin does not equivalently possess for all regulatory categories. Patented cocrystals of rosuvastatin calcium with vanillin demonstrate improved chemical and physical stability relative to the amorphous API alone, with a homogeneous crystalline phase confirmed by XRPD [1]. Similarly, dasatinib-vanillin multicomponent crystals have been developed as alternative solid forms [2].

Pharmaceutical cocrystal Bioavailability enhancement Solid-state chemistry

Sustainability and Supply Chain Differentiation: Lignin-Derived Vanillin vs. Petrochemical Guaiacol-Derived Vanillin

Lignin-derived vanillin (EuroVanillin Supreme) is produced from Norway spruce, a renewable forest resource, and is certified according to PEFC standards based on 100% renewable carbon [1]. Life cycle analysis demonstrates a 90% reduction in CO₂ emissions compared to vanillin synthesized from guaiacol derived from crude oil [2]. This lignin-derived product is classified as 'Nature Identical' and provides a broader, creamier flavor profile due to the presence of minor acetovanillone co-products absent in guaiacol-synthesized vanillin .

Bio-based sourcing Carbon footprint Sustainable procurement

Purity Grade and Regulatory Compliance Differentiation for Pharma vs. Food Applications

Pharma-grade vanillin requires ≥99.5% purity with USP/NF compliance, whereas food-grade specifications typically range from 98–99.5% purity . Vanillin is listed as GRAS (FEMA 3107) with an ADI 'not specified' by JECFA, indicating no safety concern at intended use levels [1]. A 2025 FDA GRAS Notice (GRN 1230) confirmed 'no questions' for a vanillin preparation produced by fermentation with Escherichia coli BL21(DE3) SI-VAN1, establishing regulatory precedent for bio-based vanillin [2].

Pharmaceutical excipient Purity specification Regulatory compliance

Vanillin (CAS 121-33-5) Optimal Application Scenarios Based on Differentiated Performance Evidence


Food Safety: Antimicrobial Preservation in Powdered Infant Formula and Dairy Products

Vanillin at 3 mg/mL provides effective bacteriostatic and bactericidal activity against Cronobacter sakazakii, a pathogen of critical concern in powdered infant formula. At pH 5.0 and 58 °C, vanillin reduces the thermal D-value from 14.56 min to 0.93 min, a 15.7-fold enhancement [1]. This intermediate antimicrobial potency—stronger than vanillic acid (>8 mg/mL MIC) but milder in flavor than ethyl vanillin (2 mg/mL MIC)—makes vanillin the preferred preservative for applications where both safety and sensory balance are required [2].

Alcoholic Beverage Formulation Requiring Regulatory Compliance Without 'Imitation' Labeling

In alcoholic beverage manufacturing, TTB regulations permit up to 40 ppm vanillin before 'imitation' labeling is triggered, compared to only 16 ppm for ethyl vanillin [3]. This 2.5× higher regulatory threshold enables formulators to achieve fuller vanilla flavor intensity while maintaining 'natural flavor' labeling compliance, a critical competitive advantage in premium spirits and craft beverage markets.

Pharmaceutical Cocrystal Engineering for Bioavailability Enhancement

Vanillin serves as a GRAS-designated coformer in pharmaceutical cocrystals with rosuvastatin calcium and dasatinib, improving solid-state stability and processability [4]. The presence of an established USP/NF monograph for vanillin—absent for ethyl vanillin—enables its use as a compendial excipient in drug product formulation . This application scenario is unique to vanillin among vanilla-flavor compounds.

Sustainable and Clean-Label Food Manufacturing with Verifiable Carbon Reduction

Food manufacturers with corporate sustainability commitments should specify lignin-derived vanillin (EuroVanillin Supreme), which provides 90% lower CO₂ emissions than petrochemical guaiacol-derived vanillin and carries PEFC certification for 100% renewable carbon [5]. This verifiable sustainability metric supports Scope 3 emissions reporting and clean-label positioning that cannot be claimed with conventional synthetic vanillin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.